3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER is an organic compound with the molecular formula C9H18O3 It is a derivative of pentanoic acid, featuring a hydroxy group at the third carbon and two methyl groups at the fourth carbon, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester product.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid or 3-hydroxy-4,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the ester is hydrolyzed to release the active pentanoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-hydroxy-4,4-dimethyl-: Lacks the ethyl ester group.
Pentanoic acid, 4,4-dimethyl-, ethyl ester: Lacks the hydroxy group at the third carbon.
Pentanoic acid, 3-hydroxy-, ethyl ester: Lacks the two methyl groups at the fourth carbon.
Uniqueness
3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER is unique due to the combination of its hydroxy, methyl, and ester functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-hydroxy-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYZSSTMJIRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448346 |
Source
|
Record name | Pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30458-17-4 |
Source
|
Record name | Pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.